molecular formula C12H21NO3 B13556372 rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate

rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B13556372
M. Wt: 227.30 g/mol
InChI Key: LHDNMIZKBRMTHU-ZDGBYWQASA-N
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Description

rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate is a bicyclic compound that features a unique structure with a hydroxyl group and a carboxylate ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the hydroxyl group: This step often involves selective hydroxylation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) can be used for substitution reactions.

Major Products

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl(1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
  • rac-tert-butyl(1R,6S)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
  • rac-tert-butyl(1R,6S)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate

Uniqueness

rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This hydroxyl group can participate in hydrogen bonding and other interactions, enhancing its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1S,6R)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-6-10(14)8-4-5-9(8)13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10?/m1/s1

InChI Key

LHDNMIZKBRMTHU-ZDGBYWQASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@H]2[C@@H]1CC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1CC2)O

Origin of Product

United States

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